Cas no 927-49-1 (6-Undecanone)

6-Undecanone structure
6-Undecanone structure
Nombre del producto:6-Undecanone
Número CAS:927-49-1
MF:C11H22O
Megavatios:170.291783809662
MDL:MFCD00009516
CID:40254
PubChem ID:13561

6-Undecanone Propiedades químicas y físicas

Nombre e identificación

    • Undecan-6-one
    • Di-n-amyl ketone~Di-n-pentyl ketone
    • Undecanone
    • dipentyl ketone
    • 6-Undecanone (Diamylketone)
    • Di-n-amyl ketone
    • 6-Hendecanon
    • 6-Oxoundecane
    • 6-Undecanon
    • Amyl ketone
    • Diamylketon
    • Pentyl ketone
    • 6-Undecanone
    • CAPRONE
    • diamyl ketone
    • dipentylformal
    • FEMA 4022
    • n-caprone
    • Ketones, C11
    • 6undecanone
    • (C11) Ketones
    • Undecanone-(6)
    • 8JMD3E1SOO
    • ZPQAKYPOZRXKFA-UHFFFAOYSA-N
    • Diamylketone
    • undecan-6-one, 6-undecanone
    • 6-Undecanone, analytical standard
    • OR7146
    • LMFA12000062
    • MDL: MFCD00009516
    • Renchi: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
    • Clave inchi: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
    • Sonrisas: O=C(CCCCC)CCCCC
    • Brn: 1749440

Atributos calculados

  • Calidad precisa: 170.16700
  • Masa isotópica única: 170.167065321 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 8
  • Complejidad: 95.6
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1
  • Peso molecular: 170.29
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 3.8

Propiedades experimentales

  • Color / forma: Colorless to yellowish liquid
  • Denso: 0.831 g/mL at 25 °C(lit.)
  • Punto de fusión: 14.6 °C (lit.)
  • Punto de ebullición: 228 °C(lit.)
  • Punto de inflamación: Fahrenheit: 190.4 ° f
    Celsius: 88 ° c
  • índice de refracción: n20/D 1.4270(lit.)
  • Disolución: 2.94e-04 M
  • PSA: 17.07000
  • Logp: 3.71610
  • índice de refracción: 1.424-1.430
  • Disolución: Not determined
  • FEMA: 4022 | 6-UNDECANONE
  • Presión de vapor: 0.05 mmHg

6-Undecanone Información de Seguridad

  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
  • Número de transporte de mercancías peligrosas:UN 1993 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: R23/25: toxic by inhalation and accidental swallowing.
  • Instrucciones de Seguridad: S24/25
  • Rtecs:YQ2828000
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R23/25
  • Categoría de embalaje:I; II; III
  • Nivel de peligro:Comb liq.
  • Grupo de embalaje:III

6-Undecanone Datos Aduaneros

  • Código HS:2914190090
  • Datos Aduaneros:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

6-Undecanone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
U0043-25ml
6-Undecanone
927-49-1 98.0%(GC)
25ml
¥320.0 2022-06-10
eNovation Chemicals LLC
D634841-100g
6-Undecanone
927-49-1 97%
100g
$400 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U44800-25ml
6-Undecanone
927-49-1 98%
25ml
¥148.0 2023-09-06
TRC
U788813-10g
6-Undecanone
927-49-1
10g
$ 65.00 2022-06-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
136999-25G
6-Undecanone
927-49-1
25g
¥3061.86 2023-12-10
Apollo Scientific
OR7146-5g
Undecan-6-one
927-49-1 98%
5g
£15.00 2025-03-21
TRC
U788813-50g
6-Undecanone
927-49-1
50g
$ 115.00 2022-06-02
Apollo Scientific
OR7146-25g
Undecan-6-one
927-49-1 98%
25g
£17.00 2025-03-21
City Chemical
U197-25GM
6-Undecanone
927-49-1 MP14-15deg
25gm
$35.57 2023-09-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
U0043-25ML
6-Undecanone
927-49-1 >98.0%(GC)
25ml
¥50.00 2024-04-15

6-Undecanone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… ,  Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ;  6 h, 130 °C
Referencia
Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same
, Japan, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Manganese oxide (MnO2) ,  Alumina ;  673 - 698 K
Referencia
Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acids
Glinski, M.; Gibka, J., Polish Journal of Chemistry, 2004, 78(2), 299-302

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Phosphorodichloridic acid, phenyl ester ,  Sodium iodide Solvents: Benzene
Referencia
Deketalization induced by phenyl dichlorophosphate and sodium iodide
Liu, Hsing Jang; Uy, Shu Yuan, Synthetic Communications, 1986, 16(11), 1357-61

Synthetic Routes 4

Condiciones de reacción
Referencia
Iron catalyzed cross-coupling reactions of acyl chlorides with Grignard reagents. A mild, general, and convenient synthesis of aliphatic and aromatic ketones
Fiandanese, V.; Marchese, G.; Martina, V.; Ronzini, L., Tetrahedron Letters, 1984, 25(42), 4805-8

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; Wang, Yaxin; Wang, Cheng; Lei, Haimin; Yi, Bingqing; et al, Green Chemistry, 2022, 24(10), 4041-4049

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Manganese oxide (MnO2) ,  Alumina ;  673 K
Referencia
Catalytic ketonization over oxide catalysts
Glinski, M.; Koziol, A.; Lomot, D.; Kaszkur, Z., Applied Catalysis, 2007, 323, 77-85

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Toluene ;  40 h, 120 °C
Referencia
α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C Catalysis
Yoon, Il Chul; Kim, Tae Gyun; Cho, Chan Sik, Organometallics, 2014, 33(7), 1890-1892

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ;  18 h, reflux
Referencia
Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols
Shimizu, Mineyuki; Michikawa, Kumiko; Maegawa, Yoshifumi; Inagaki, Shinji ; Fujita, Ken-ichi, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
Referencia
Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species.
, United Kingdom, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referencia
Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques
Haag, Rainer; Sunder, Alexander; Hebel, Andre; Roller, Sebastian, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Green preparation of carbonyl compounds by conversion of 1,3-dithiane derivatives
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile ,  Water ;  48 h
Referencia
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes
Gottemann, Lucas T.; Wiesler, Stefan; Sarpong, Richmond, ChemRxiv, 2023, 1, 1-13

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ;  10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  0 °C; 12 h, 0 °C
Referencia
The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow system
Tanaka, Hideo; Chou, Jingyu; Mine, Machiko; Kuroboshi, Manabu, Bulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ,  Water
1.2 Reagents: Triethylamine
Referencia
Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groups
Chikashita, Hidenori; Komazawa, Shunichiro; Ishimoto, Nishiki; Inoue, Koji; Itoh, Kazuyoshi, Bulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Sodium dichromate
Referencia
The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketones
Rosario, Osvaldo; Sandoval, Sydia; Larson, Gerald L., Synthetic Communications, 1980, 10(11), 813-19

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol ,  Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… ,  Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ;  24 h, rt
Referencia
A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage Reactions
Ota, Eisuke; Wang, Huaiju; Frye, Nils Lennart; Knowles, Robert R., Journal of the American Chemical Society, 2019, 141(4), 1457-1462

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
Referencia
Preparation of ketones
, Japan, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Benzophenone ,  Sodium tert-butoxide Solvents: Toluene ;  18 h, 110 °C
Referencia
Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcohols
Ballester, Jorge; Caminade, Anne-Marie; Majoral, Jean-Pierre; Taillefer, Marc; Ouali, Armelle, Catalysis Communications, 2014, 47, 58-62

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  Aluminum hydroxide Solvents: Toluene ;  48 h, 80 °C
Referencia
Recyclable palladium catalyst for highly selective α-alkylation of ketones with alcohols
Kwon, Min Serk; Kim, Namdu; Seo, Seong Hyeok; Park, In Soo; Cheedrala, Ravi Kumar; et al, Angewandte Chemie, 2005, 44(42), 6913-6915

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Maleic acid ,  Cerium cobalt lanthanum manganese potassium strontium tin zirconium oxide ;  160 h, 750 K
Referencia
Catalyst for catalytic conversion of alcohols to ketones and method for production of catalyst
, Poland, , ,

6-Undecanone Raw materials

6-Undecanone Preparation Products

6-Undecanone Literatura relevante

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